5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine - 500903-95-7

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Catalog Number: EVT-447618
CAS Number: 500903-95-7
Molecular Formula: C11H16N2Si
Molecular Weight: 204.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

Compound Description: This compound is the dihydrochloride dihydrate salt of pexidartinib, a drug used to treat a type of cancer called tenosynovial giant cell tumor. The crystal structure of this salt has been determined, revealing a complex H-bonded framework structure [].

(S)-5-nitro-N-(1-phenylethyl)pyridin-2-amine

Compound Description: This molecule serves as a starting point for exploring the impact of minor structural modifications on non-linear optical properties, particularly the phenomenon of rotating dielectric axes. Studies focus on the relationship between molecular conformation, intermolecular interactions, and resulting packing arrangements in the solid state [].

3-[(5-methyl-2-furanyl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-B]pyridin-2-amine 2-hydroxy-1,2,3-propanetricarboxylate

Compound Description: This compound is a novel salt of 3-[(5-methyl-2-furanyl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine. The research highlights the compound's potential in pharmaceutical compositions due to its promising antiallergic activity and suitable physicochemical stability [].

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: This compound (HNPC-A9229), derived from optimizing 2a by introducing a pyridin-2-yloxy substructure, demonstrates excellent fungicidal activity. It outperforms or equals commercial fungicides like diflumetorim and exhibits low toxicity to rats, making it a promising candidate for fungicidal applications [].

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (3)

Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, synthesized with a thieno[2,3-d]pyrimidine moiety, was efficiently produced via a FeCl3-SiO2 catalyzed reaction. The structure of this new compound was characterized through various spectroscopic methods, including 1H-, 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis [].

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine (3)

Compound Description: Synthesized at ambient temperature, this novel compound results from a condensation reaction involving 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde. Characterization involved IR, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis [].

3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine

Compound Description: This compound's crystal structure has been determined, revealing a triclinic crystal system with P-1 space group symmetry. The unit cell parameters and structural details have been elucidated [].

8-chloro-11-[1-[(5-methyl-3-pyridyl)methyl]-4-piperidylidene]-6.11-dihydro-5H-benzo[5.6]cyclohepta[2-b]pyridine (4)

Compound Description: Described as a dual antagonist of platelet-activating factor (PAF) and histamine, this compound shows potential for treating diseases where PAF and histamine play a role. The patent describes a multi-step synthesis of the compound [].

Compound Description: This series of novel Mannich base isatin derivatives was synthesized and characterized by FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. Pharmacological evaluations revealed significant anti-inflammatory and analgesic properties, making them potentially valuable for therapeutic applications [].

6-[[(Hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-imidazo[4,5-b]pyridin-2-amine (1)

Compound Description: Synthesized as an aza analogue of enviroxime, this compound was evaluated for antiviral activity against rhinovirus 1B and poliovirus type 1. The eight-step synthesis starting from 6-hydroxynicotinic acid is detailed in the paper [].

5-Methyl-2-(pyridin-3-yl)-4,5-dihydrooxazole & 5-Methyl-2-(pyridin-4-yl)-4,5-dihydrooxazole

Compound Description: These dihydrooxazoles, activated by triflic anhydride, undergo lactonization with bis(trimethylsilyl)ketene acetals, yielding tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones. Interestingly, the product formation depends on the position of the pyridyl substituent on the dihydrooxazole ring [].

N-[(diphenylphosphanyl)methyl]pyridin-4-amine (DPP)

Compound Description: This compound acts as a ligand in the formation of two supramolecular silver complexes, 2·CH3CN and [Ag2(DPP)2(NO3)2], where it coordinates to silver ions through its nitrogen and phosphorus atoms. The structural variations in the resulting complexes demonstrate the influence of counter-anions on supramolecular assembly [].

N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine

Compound Description: Synthesized from 6-methylpyridin-2-amine through a multi-step process, these derivatives demonstrated significant in vitro antimicrobial activity against both bacterial and fungal strains, indicating their potential as novel antimicrobial agents [].

2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines (3)

Compound Description: These compounds, synthesized through a multi-step process involving a series of reactions, are structurally characterized by the presence of both imidazo[4,5-b]pyridine and 1,2,4-triazole moieties linked by a thioether linkage [].

1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines (4a-f)

Compound Description: This series of compounds was obtained by reacting 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-3-methyl-1H-pyrazol-5(4H)-one with different aldehydes. The reaction yielded compounds with variations in the aryl substituent attached to the pyrazole ring [].

tert-butyl-(4-methyl-pyridin-2-yl)-amine

Compound Description: This amine serves as a ligand in the synthesis of tetra-μ3-bromo-tetrakis(tert-butyl-(4-methyl-pyridin-2-yl)-amine)-tetracopper(I), a tetranuclear copper(I) complex [].

(4-Methyl-pyridin-2-yl)-trimethylsilanyl-amine

Compound Description: This compound acts as a ligand in the formation of tetrakis[(4-methyl-pyridin-2-yl)-trimethylsilanylamido]zirconium(IV). The bulky trimethylsilyl substituents on this amido ligand play a role in enforcing a transoid arrangement around the zirconium center [].

3-{[Bis(pyridin-2-ylmethyl)amino]methyl}-2-hydroxy-5-methylbenzaldehyde

Compound Description: This compound features a propeller-like arrangement with pyridine and benzene rings surrounding a central tertiary amine nitrogen atom. Intramolecular hydrogen bonding interactions contribute to the stabilization of the molecular conformation in this compound [].

SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor, demonstrating potent pulmonary and systemic vasodilator effects in rat models. Its efficacy in reducing pulmonary hypertension suggests potential therapeutic applications for pulmonary hypertensive disorders [].

2-{[{2-Hydroxy-3-[2-methyl-5-(propan-2-yl)phenoxy]propyl}(pyridin-2-ylmethyl)amino]methyl}phenol

Compound Description: This racemic compound is characterized by both intramolecular and intermolecular hydrogen bonding interactions. It forms polymeric chains through O-H…N hydrogen bonds between the phenolic OH group and the pyridine nitrogen of adjacent molecules [].

1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

Compound Description: Derived from milrinone, this compound exhibits potent cAMP PDE III inhibitory activity in the nanomolar range. Its synthesis involves a Curtius rearrangement from 2-aminopyridine-3-carboxylic acids [].

5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

Compound Description: This compound, derived from milrinone, displays potent cAMP PDE III inhibitory activity in the nanomolar range. Its synthesis involves multiple steps, including a crucial thiazole ring formation [].

7-methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

Compound Description: This compound, also derived from milrinone, acts as a potent cAMP PDE III inhibitor with activity in the nanomolar range. Its synthesis leverages a Heck reaction starting from a brominated bipyridine precursor [].

(trimethylsilyl)-(4-methyl-pyridin-2-yl)-amine

Compound Description: This compound serves as a ligand in the formation of tetra-μ3-bromo-tetrakis(trimethylsilyl-(4-methylpyridine-2-yl)amine)tetracopper(I). The crystal structure reveals a tetranuclear copper(I) cluster stabilized by the amine ligands [].

Methyl 3-Nitropyridine-4-carboxylate

Compound Description: This compound serves as a versatile starting material for synthesizing various substituted pyridine derivatives. Its nitro group can be readily replaced by nitrogen, oxygen, and sulfur nucleophiles, highlighting its utility in preparing a range of functionalized pyridine compounds [].

5-[(5-ethynyl-1-naphthyl)ethynyl]-N,N-dimethylnaphthalen-1-amine

Compound Description: This compound, featuring two naphthalene units linked by an ethynylene bridge, was synthesized through a palladium-copper catalyzed heterocoupling reaction. Its polymerization behavior with rhodium and palladium catalysts was studied, revealing the formation of polymers with predominantly trans-cisoidal chain configuration [].

6-Acetyl-4-methyl-5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine (4)

Compound Description: This key intermediate, prepared from readily available starting materials, serves as a versatile precursor for synthesizing diverse heterocyclic compounds including Schiff's bases, chalcones, pyridines, pyridin-2(1H)-ones, and 2H-pyran-2-one derivatives, all incorporating the 5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine moiety [].

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: This molecule acts as a PDGF receptor tyrosine kinase inhibitor and shows promise in treating angiotensin II-induced diseases, notably hypertension and related conditions. This compound's therapeutic potential is further enhanced when used in combination with anti-hypertensive agents [, ].

N-((E)-{5-[(E)-(pyridin-3-ylimino)methyl]thiophen-2-yl}methylidene)pyridin-3-amine

Compound Description: This six-membered-ring azomethine derivative adopts the E regioisomer and exhibits a three-dimensional layered network structure due to intermolecular hydrogen bonding and π-stacking interactions. Its electrochemical and spectroscopic properties have been investigated, with an energy gap of 2.3 eV [].

Bis(pyridin-2-ylmethyl)benzylaminecopper(II) Complexes

Compound Description: This paper investigates a series of dinuclear copper(II) complexes containing bis(pyridin-2-ylalkyl)benzylamine ligands and various bridging anions (OH–, RO–, F–, Cl–). The research focuses on coordination geometries, structural diversity, and the influence of bridging ligands on the complexes' properties. DFT calculations provide insights into the relative energies of different configurations [].

Properties

CAS Number

500903-95-7

Product Name

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

IUPAC Name

5-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine

Molecular Formula

C11H16N2Si

Molecular Weight

204.34 g/mol

InChI

InChI=1S/C11H16N2Si/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3,(H2,12,13)

InChI Key

NMFPYZARSQCPID-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)N)C#C[Si](C)(C)C

Canonical SMILES

CC1=CC(=C(N=C1)N)C#C[Si](C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.